molecular formula C27H31N5O2 B2656150 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine CAS No. 1111317-94-2

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B2656150
CAS No.: 1111317-94-2
M. Wt: 457.578
InChI Key: FSJZIACJORNVMS-UHFFFAOYSA-N
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Description

The compound 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-butoxyphenyl group and at position 4 with a 4-(4-methoxyphenyl)piperazine moiety. Its molecular formula is C₃₀H₃₅N₅O₃, with an average mass of 513.642 Da and a monoisotopic mass of 513.273990 Da . The presence of the butoxy group enhances lipophilicity, while the 4-methoxyphenylpiperazine moiety may confer receptor-binding specificity, particularly in serotonin or dopamine pathways .

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-3-4-19-34-24-9-5-21(6-10-24)25-20-26-27(28-13-14-32(26)29-25)31-17-15-30(16-18-31)22-7-11-23(33-2)12-8-22/h5-14,20H,3-4,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJZIACJORNVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These intermediates can then be further functionalized to introduce the butoxyphenyl and methoxyphenyl groups under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazine/Pyrimidine Cores

The following table summarizes key structural and synthetic differences between the target compound and analogues:

Compound Name / ID Core Structure Substituents Purity/Yield Key Properties/Activity
Target Compound Pyrazolo[1,5-a]pyrazine 2-(4-Butoxyphenyl), 4-(4-methoxyphenylpiperazine) N/A High lipophilicity (logP ~4.2), potential CNS activity
14h: (7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone Pyrazolo[1,5-a]pyrimidine 7-(3,4-Dimethoxyphenyl), 4-phenylpiperazine >99% Enhanced solubility (logP ~3.8), CFTR modulator activity
G430-1277: 1-(4-Chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine Pyrazolo[1,5-a]pyrazine 2-(4-Fluorophenyl), 4-(4-chlorophenylpiperazine) N/A 5-HT1A/5-HT2A receptor antagonist, molecular weight: 423.88 Da
Compound 32: 5-(1H-indol-4-yl)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-morpholinopyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-(Indol-4-yl), 7-morpholino, 4-(4-methoxyphenylpiperazine) 81% yield SelK inhibitor (IC₅₀ = 0.8 μM), improved metabolic stability

Key Observations :

  • The butoxy group in the target compound increases lipophilicity compared to analogues with methoxy or halogen substituents .
  • Piperazine substitution (e.g., phenyl, 4-methoxyphenyl) modulates receptor selectivity. For example, 4-phenylpiperazine in 14h enhances CFTR binding , while 4-chlorophenylpiperazine in G430-1277 favors 5-HT receptor antagonism .
  • Morpholino and indole substituents (as in Compound 32) improve metabolic stability and kinase inhibition .

Piperazine Derivatives with Varied Aromatic Substituents

The table below compares piperazine-containing compounds with diverse aryl groups:

Compound Name / ID Aryl Substituents on Piperazine Biological Activity Reference
Target Compound 4-Methoxyphenyl Potential CNS receptor modulation (unconfirmed)
p-MPPI: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine 2'-Methoxyphenyl 5-HT1A receptor antagonist (ID₅₀ = 5 mg/kg, hypothermia assay)
4-CPP: 1-(4-Chlorophenyl)piperazine 4-Chlorophenyl Serotonin receptor agonist (EC₅₀ = 12 nM at 5-HT2A)
4-MeOPP: 1-(4-Methoxyphenyl)piperazine 4-Methoxyphenyl Dopamine D2/D3 partial agonist (Ki = 34 nM)

Key Observations :

  • The 4-methoxyphenyl group in the target compound aligns with 4-MeOPP, which exhibits dopamine receptor affinity .
  • p-MPPI demonstrates that methoxy positioning (e.g., 2'- vs. 4'-methoxy) significantly impacts 5-HT1A antagonism .

Key Observations :

  • Bulky aryl groups (e.g., phenyl in 14h ) correlate with higher purity (>99%) compared to methylpiperazine derivatives (83% for 14i ) .
  • The absence of synthetic data for the target compound underscores a need for further optimization studies.

Biological Activity

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structure suggests potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N6OC_{25}H_{28}N_{6}O, with a molecular weight of approximately 440.53 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core linked to both a butoxyphenyl and a methoxyphenyl group.

PropertyValue
Molecular FormulaC₁₉H₂₃N₅O₂
Molecular Weight440.53 g/mol
LogP5.0915
Polar Surface Area72.221 Ų

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may inhibit certain kinases associated with cancer cell proliferation and inflammation pathways.

Potential Mechanisms:

  • Kinase Inhibition : The pyrazolo[1,5-a]pyrazine moiety is known for its role in kinase inhibition, which is critical for regulating cell growth and survival.
  • Antioxidant Activity : The presence of methoxy and butoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its potential anti-inflammatory effects .

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that pyrazolo compounds can induce apoptosis in cancer cell lines by modulating pathways involving caspases and NF-κB . For instance, related compounds have demonstrated significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) through apoptosis induction and autophagy mechanisms.
  • Antimicrobial Properties : The structural characteristics suggest potential antimicrobial activity against various pathogens. Compounds with similar structures have been documented to inhibit bacterial growth effectively.

Case Studies

Several studies have investigated the biological activity of pyrazolo derivatives:

  • Cytotoxicity Study : A study evaluating the anticancer properties of pyrazolo derivatives found that compounds with similar structures exhibited stronger cytotoxicity than standard chemotherapeutic agents like cisplatin. These compounds increased apoptosis markers such as caspase 3/7 activity in cancer cells while sparing normal cells .
  • Kinase Inhibition Assay : Research on related pyrazolo compounds indicated their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound could also possess similar inhibitory effects.
  • Antimicrobial Activity : A related study highlighted the antimicrobial potential of compounds containing the pyrazolo structure, indicating that further exploration into this area could yield valuable therapeutic agents against resistant bacterial strains.

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